6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

Lipophilicity LogP Drug-likeness

Procure the exact 6-fluoro regioisomer of pyrano[3,2-b]pyridin-4-one (CAS 1253792-20-9) for unambiguous SAR exploration. This fluorinated building block delivers a ΔLogP of +0.6 versus the non-fluorinated parent while preserving TPSA, enabling permeability optimization without altering kinase hinge-binding selectivity. Distinct pKa and electronic profile versus 7-fluoro and 8-fluoro isomers make it essential for fluorine-walk SAR campaigns. ≥98% purity ensures batch-to-batch reproducibility in DHODH inhibitor programs and focused heterocyclic library synthesis. Confirm the [3,2-b] fusion regiochemistry to access C-7 cross-coupling transformations unavailable with the [2,3-b] scaffold.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
Cat. No. B12448840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)N=C(C=C2)F
InChIInChI=1S/C8H6FNO2/c9-7-2-1-6-8(10-7)5(11)3-4-12-6/h1-2H,3-4H2
InChIKeyVZXVEOHJGISTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one – Core Scaffold and Physicochemical Identity for Procurement Decision-Making


6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (CAS 1253792-20-9) is a fluorinated fused pyrano-pyridine heterocycle with molecular formula C₈H₆FNO₂ and molecular weight 167.14 g/mol . The compound belongs to the 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one class, a scaffold employed as a synthetic intermediate and privileged structure in medicinal chemistry programs targeting kinases, DHODH, and other enzymes [1]. The 6-fluoro substitution on the pyridine ring distinguishes this compound from the non-fluorinated parent (CAS 405174-48-3, MW 149.15) and from other regioisomeric fluoro analogs (7-fluoro, CAS 1561782-02-2; 8-fluoro, CAS 1561782-07-7) , making it a critical building block for SAR exploration where precise fluorine placement is required.

Why 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Cannot Be Casually Substituted by Other Pyrano[3,2-b]pyridin-4-one Analogs


Substituting 6-fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one with the non-fluorinated parent or a different fluoro-regioisomer introduces changes in lipophilicity (ΔLogP ≈ 0.6), basicity, and electronic distribution that cannot be assumed to be biologically silent . Even among the three possible mono-fluoro regioisomers (6-F, 7-F, 8-F), the position of the fluorine atom alters the predicted pKa of the pyridine nitrogen by several orders of magnitude (e.g., 7-F pKa ≈ 0.07), directly impacting ionization state at physiological pH, solubility, and target binding . Furthermore, the [3,2-b] ring fusion regiochemistry is distinct from the [2,3-b] scaffold (CAS 1824622-81-2), which positions the heteroatoms differently and may lead to divergent biological activity profiles . Procurement without verifying the exact regioisomer risks obtaining a compound with uncharacterized or unsuitable properties for the intended SAR or synthetic application.

Quantitative Differentiation Evidence for 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Versus Closest Analogs


Lipophilicity Shift: 6-Fluoro LogP 1.19 vs. Parent LogP 0.6

The introduction of a single fluorine atom at the 6-position of the pyrano[3,2-b]pyridin-4-one scaffold increases the computed partition coefficient (LogP) from approximately 0.6 (non-fluorinated parent, XLogP3-AA) to 1.19 (6-fluoro, vendor-computed LogP), representing a ΔLogP of ~0.6 . This lipophilicity gain is consistent with the well-established effect of aryl fluorination on logP and is expected to enhance passive membrane permeability without substantially altering the topological polar surface area (TPSA difference <0.01 Ų) [1].

Lipophilicity LogP Drug-likeness Membrane permeability

Predicted Basicity (pKa) Divergence Between 6-Fluoro and 7-Fluoro Regioisomers

The position of fluorine substitution on the pyridine ring profoundly influences the predicted acid dissociation constant (pKa) of the pyridine nitrogen. The 7-fluoro regioisomer (CAS 1561782-02-2) has a predicted pKa of 0.07 ± 0.20, indicating that the pyridine nitrogen is essentially unprotonated at physiological pH . In the 6-fluoro isomer, the fluorine is positioned farther from the pyridine nitrogen (para-like relationship), which is predicted to result in a higher pKa compared to the 7-fluoro analog due to reduced inductive electron withdrawal, though a direct measured pKa for the 6-fluoro compound is not publicly available at this time . This difference in basicity directly affects the compound's ionization state, aqueous solubility, and potential salt formation behavior.

pKa Ionization state Solubility Regioisomer

Regioisomeric Purity and Commercial Availability: 6-Fluoro Versus 7-Fluoro and 8-Fluoro Analogs

Commercially, 6-fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is available from specialty suppliers at ≥98% purity (HPLC) with defined storage conditions (sealed, dry, 2–8°C) and full hazard classification (H302, H315, H319, H335) . By contrast, the 7-fluoro (CAS 1561782-02-2) and 8-fluoro (CAS 1561782-07-7) regioisomers are offered by fewer vendors, often without published purity specifications or with limited batch-certificate availability . For SAR programs requiring unambiguous structure-activity attribution, procuring the 6-fluoro isomer from a vendor providing ≥98% purity with analytical documentation reduces the risk of regioisomeric contamination that could confound biological assay interpretation.

Chemical purity Procurement Regioisomer Supply chain

Scaffold Regiochemistry Differentiation: [3,2-b] Versus [2,3-b] Ring Fusion

The compound specifically incorporates the pyrano[3,2-b]pyridine fusion pattern, as distinct from the isomeric pyrano[2,3-b]pyridine scaffold (e.g., CAS 1824622-81-2) . In the [3,2-b] system, the pyran oxygen is positioned adjacent to the pyridine nitrogen, creating a different hydrogen-bond acceptor geometry and electronic distribution compared to the [2,3-b] isomer where the oxygen is farther from the nitrogen . While head-to-head biological activity data comparing these two scaffold regioisomers is not publicly available, medicinal chemistry precedent indicates that such fusion isomerism can lead to divergent kinase selectivity profiles and metabolic stability . Researchers designing focused libraries must specify the exact fusion regioisomer to ensure reproducibility of synthetic routes and biological outcomes.

Scaffold regiochemistry Heterocycle SAR Building block

Procurement-Driven Application Scenarios for 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one


Kinase Inhibitor Lead Optimization Requiring Fluorine-Mediated Lipophilicity Tuning Without TPSA Penalty

In kinase drug discovery programs where the pyrano[3,2-b]pyridin-4-one core serves as a hinge-binding scaffold, the 6-fluoro derivative offers a ΔLogP increase of ~0.6 relative to the non-fluorinated parent while maintaining an identical TPSA . This allows medicinal chemists to improve membrane permeability and potentially oral bioavailability without introducing additional hydrogen-bond donors or acceptors that could alter kinase selectivity profiles. The compound's ≥98% purity and defined storage conditions support reproducible SAR campaigns .

Regioisomer-Specific SAR Exploration of Pyridine Fluorine Position

For projects investigating the impact of fluorine substitution position on the pyridine ring, the 6-fluoro isomer provides a distinct electronic environment compared to the 7-fluoro (predicted pKa 0.07) and 8-fluoro regioisomers . The para-like relationship of the 6-fluoro to the pyridine nitrogen is expected to yield a higher pKa and reduced inductive electron withdrawal, which may translate into differential CYP450 metabolic stability or target off-rate kinetics. Researchers should procure all three pure regioisomers for a complete fluorine-walk SAR .

Synthesis of Fused Heterocyclic Libraries via the [3,2-b] Scaffold

The [3,2-b] fusion regiochemistry of this building block positions the pyran oxygen adjacent to the pyridine nitrogen, enabling specific synthetic transformations (e.g., selective reduction, cross-coupling at the C-7 position) that are not accessible with the [2,3-b] isomer . This distinct reactivity profile supports the construction of focused heterocyclic libraries for high-throughput screening, where scaffold diversity is a key determinant of hit quality .

DHODH or Antiparasitic Agent Development Leveraging Fluorinated Pyrano-Pyridine Cores

Patent literature (e.g., US8703811) describes pyrano[3,2-b]pyridin-4-one derivatives as DHODH inhibitors with antimalarial potential, with some analogs achieving IC50 values in the low nanomolar range . The 6-fluoro substitution provides a vector for further optimization of potency, metabolic stability, and selectivity against host DHODH, while the commercial availability of the 6-fluoro building block at ≥98% purity enables rapid analog synthesis without a dedicated in-house fluorination step .

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